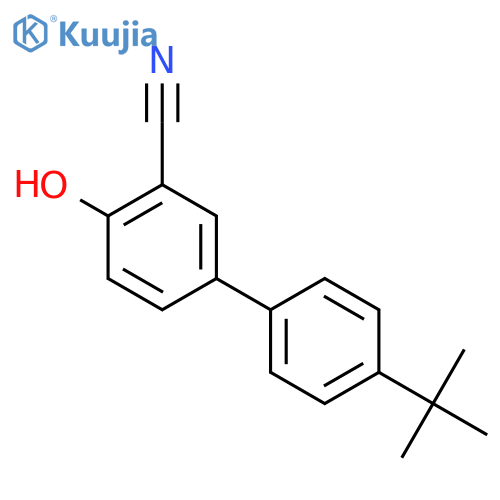

Cas no 1261898-01-4 (5-(4-tert-butylphenyl)-2-hydroxybenzonitrile)

1261898-01-4 structure

商品名:5-(4-tert-butylphenyl)-2-hydroxybenzonitrile

CAS番号:1261898-01-4

MF:C17H17NO

メガワット:251.322984457016

MDL:MFCD18314381

CID:1219169

PubChem ID:53220056

5-(4-tert-butylphenyl)-2-hydroxybenzonitrile 化学的及び物理的性質

名前と識別子

-

- 5-(4-tert-butylphenyl)-2-hydroxybenzonitrile

- 2-Cyano-4-(4-t-butylphenyl)phenol, 95%

- MFCD18314381

- 1261898-01-4

- DTXSID90684833

- AKOS017557647

- 2-CYANO-4-(4-T-BUTYLPHENYL)PHENOL

- 4'-tert-Butyl-4-hydroxy[1,1'-biphenyl]-3-carbonitrile

-

- MDL: MFCD18314381

- インチ: InChI=1S/C17H17NO/c1-17(2,3)15-7-4-12(5-8-15)13-6-9-16(19)14(10-13)11-18/h4-10,19H,1-3H3

- InChIKey: BIWHSVWHYNVYCK-UHFFFAOYSA-N

- ほほえんだ: CC(C)(C)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)C#N

計算された属性

- せいみつぶんしりょう: 251.131014166g/mol

- どういたいしつりょう: 251.131014166g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 19

- 回転可能化学結合数: 2

- 複雑さ: 340

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 44Ų

- 疎水性パラメータ計算基準値(XlogP): 5.1

5-(4-tert-butylphenyl)-2-hydroxybenzonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB320424-5 g |

2-Cyano-4-(4-t-butylphenyl)phenol, 95%; . |

1261898-01-4 | 95% | 5g |

€1,159.00 | 2022-08-31 | |

| abcr | AB320424-5g |

2-Cyano-4-(4-t-butylphenyl)phenol, 95%; . |

1261898-01-4 | 95% | 5g |

€1159.00 | 2024-04-20 |

5-(4-tert-butylphenyl)-2-hydroxybenzonitrile 関連文献

-

Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476

-

Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300

-

Zak E. Hughes,Tiffany R. Walsh J. Mater. Chem. B, 2015,3, 3211-3221

-

Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909

-

Alcione Roberto Jurelo,Renan Augusto Pontes Ribeiro,Sergio Ricardo de Lazaro,João Frederico Haas Leandro Monteiro Phys. Chem. Chem. Phys., 2018,20, 27011-27018

1261898-01-4 (5-(4-tert-butylphenyl)-2-hydroxybenzonitrile) 関連製品

- 340131-70-6(3-(Tert-Butyl)-2-hydroxybenzonitrile)

- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)

- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)

- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)

- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)

- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)

- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)

- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)

- 205927-64-6(3-(Dimethylamino)benzohydrazide)

- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1261898-01-4)5-(4-tert-butylphenyl)-2-hydroxybenzonitrile

清らかである:99%

はかる:5g

価格 ($):687.0